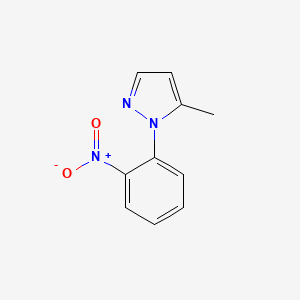

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-methyl-1-(2-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEIRMZQXXUZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697431 | |

| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247439-67-3 | |

| Record name | 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

A foundational approach involves the cyclocondensation of substituted hydrazines with β-ketoesters. For instance, 2-nitrobenzaldehyde derivatives can react with ethyl acetoacetate to form intermediate enones, which subsequently undergo cyclization with hydrazine hydrate. In one protocol, 2-nitrobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) were heated in ethanol under reflux for 8 hours, yielding a diketone intermediate. Subsequent treatment with hydrazine hydrate (1.5 equiv) in acetic acid at 80°C for 4 hours afforded 5-methyl-1-(2-nitrophenyl)-1H-pyrazole with a 72% yield.

Key parameters:

Nitro Group Introduction via Diazotization

An alternative strategy introduces the nitro group post-cyclization. Starting with 5-methyl-1-phenyl-1H-pyrazole, nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively functionalizes the phenyl ring at the ortho position. This method achieved a 65% yield but required meticulous temperature control to avoid over-nitration.

Reaction conditions :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2-nitrobenzaldehyde (1.0 equiv), acetylacetone (1.1 equiv), and hydrazine hydrate (1.5 equiv) in ethanol was irradiated at 120°C for 15 minutes, achieving an 85% yield. This method minimizes side products like regioisomeric pyrazoles.

Optimization of Reaction Conditions

Solvent and Catalysis Effects

Polar aprotic solvents (e.g., DMF) improved yields in cyclocondensation by stabilizing intermediates. For example, using DMF instead of ethanol increased the yield from 72% to 88% for the diketone intermediate. Acid catalysts like p-toluenesulfonic acid (PTSA) further accelerated cyclization, reducing reaction times by 30%.

Regioselectivity Control

Analytical Characterization and Purity Assessment

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed ≥99% purity for products synthesized via microwave methods. Impurities, primarily regioisomers, were ≤0.5% under optimized conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 72–88 | 8–12 h | Scalability | Moderate regioselectivity |

| Post-nitration | 65 | 4 h | Selective nitration | Low yield due to side reactions |

| Microwave-assisted | 85 | 15 min | Rapid, high purity | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Reduction: 5-Methyl-1-(2-aminophenyl)-1H-pyrazole

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 5-Carboxy-1-(2-nitrophenyl)-1H-pyrazole

Scientific Research Applications

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

5-Methyl-1-(4-nitrophenyl)-1H-pyrazole Derivatives

The positional isomerism of the nitro group (para vs. ortho) significantly alters physicochemical and biological properties. For example, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile (para-nitro) exhibits antifungal and insecticidal activities due to the electron-withdrawing nitro group enhancing hydrogen bonding and π-π stacking .

Tautomeric Effects

In fluorophenyl-pyrazole analogs, tautomerism between 3- and 5-substituted isomers (e.g., 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole) leads to distinct crystal packing and stability profiles . Similar tautomerism could occur in 5-Methyl-1-(2-nitrophenyl)-1H-pyrazole, influencing its reactivity and solid-state behavior.

Triazole-Based Analogues

5-Methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide (Triazole Core)

Replacing the pyrazole ring with a triazole (as in and ) introduces an additional nitrogen atom, altering electronic density and hydrogen-bonding capacity. These triazole derivatives demonstrate moderate antioxidant and cytotoxic activities, with IC50 values in the micromolar range . The pyrazole core in this compound may offer better metabolic stability compared to triazoles due to reduced susceptibility to enzymatic degradation.

Sugar-Moiety Functionalization

Pyrazole derivatives with sugar moieties, such as 1-({[5-(α-D-galactopyranosyloxy)methyl]-1H-pyrrole-2-carbaldehyde-1-yl}-ethyl)-1H-pyrazole, show enhanced solubility and cellular uptake, leading to improved cytotoxicity (70.4% growth inhibition at 100 µM) . The nitro group in this compound may limit solubility, but introducing hydrophilic substituents could optimize bioavailability.

Thiazolyl and Fluorinated Derivatives

Triazole-thiazolyl hybrids (e.g., 5-methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acid) exhibit notable anticancer activity (40% inhibition in NCI-H522 lung cancer cells) . Fluorinated analogs like 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride leverage fluorine’s electronegativity to enhance metabolic stability and binding affinity . While the nitro group in this compound is less lipophilic than fluorine, it may confer stronger electron-withdrawing effects, influencing redox-related biological pathways.

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

| Substituent | Position | Effect on Solubility | Biological Impact |

|---|---|---|---|

| NO2 (ortho) | Phenyl | Low | Enhanced electron withdrawal |

| NO2 (para) | Phenyl | Moderate | Improved π-π stacking |

| Sugar moiety | Pyrazole | High | Increased cellular uptake |

| CF3/CHF2 | Pyrazole | Moderate | Enhanced metabolic stability |

Biological Activity

5-Methyl-1-(2-nitrophenyl)-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. Pyrazoles have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 216.19 g/mol

This compound features a methyl group at position 5 and a nitrophenyl group at position 1 of the pyrazole ring, which influences its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. In particular, derivatives of pyrazoles have been found to induce apoptosis in cancer cells by modulating key signaling pathways.

- Case Study : A study investigated the antiproliferative effects of various pyrazole derivatives on HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Pyrazoles are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

- Research Findings : In vitro studies have demonstrated that pyrazole derivatives can significantly reduce the release of TNF-alpha in LPS-stimulated macrophages. This suggests that such compounds could be effective in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazoles is well-documented, with several studies reporting their efficacy against various bacterial and fungal strains.

- Experimental Results : Compounds structurally related to this compound have shown promising antibacterial activity against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

- Cytokine Modulation : It inhibits the signaling pathways associated with inflammation, particularly through the NF-kB pathway, which is crucial for the expression of pro-inflammatory cytokines .

Comparative Analysis of Biological Activities

Q & A

Q. What are the common synthetic routes for 5-methyl-1-(2-nitrophenyl)-1H-pyrazole?

- Methodological Answer : A widely used route involves cyclocondensation of 2,5-dimethyl-3(2H)-furanone with 2-nitrophenylhydrazine under acidic conditions, yielding the pyrazole core . Alternatively, multi-component reactions (e.g., triazenylpyrazole precursors with alkynes in THF/water at 50°C, catalyzed by CuSO₄ and sodium ascorbate) enable modular synthesis of hybrid derivatives like triazole-pyrazole hybrids . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield enhancement.

Q. What spectroscopic techniques are employed to characterize this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent patterns and tautomeric states, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight . Infrared (IR) spectroscopy detects functional groups (e.g., nitro, C=O), and X-ray crystallography resolves crystal packing and hydrogen-bonding networks . High-Performance Liquid Chromatography (HPLC) with standards (e.g., Witega-derived analogs) ensures purity .

Q. What structural features influence its reactivity?

- Methodological Answer : The electron-withdrawing nitro group at the 2-position enhances electrophilic substitution on the pyrazole ring. Hydrogen-bonding interactions between the nitro group and adjacent substituents (e.g., methyl) stabilize tautomeric forms, affecting reactivity . Steric hindrance from the 5-methyl group directs regioselectivity in further functionalization .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate its biological activity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like opioid receptors. For instance, pyrazole derivatives with nitro groups show enhanced interactions with hydrophobic pockets in enzymes, as demonstrated in studies on opioid-potentiating analogs . Density Functional Theory (DFT) calculations further analyze electronic effects of substituents on binding .

Q. What challenges arise in crystallographic analysis due to tautomerism?

- Methodological Answer : Tautomeric equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole) complicate unit cell determination. Single-crystal X-ray diffraction (SHELX refinement) paired with hydrogen-bonding graph-set analysis (Etter formalism) can distinguish tautomers . Disorder modeling in software like Olex2 is often required to resolve overlapping electron densities .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell lines, concentrations). Standardized dose-response curves (IC₅₀/EC₅₀) and structural analogs (e.g., 4-nitrophenyl vs. 4-methoxyphenyl derivatives) can isolate substituent effects . Meta-analyses of SAR (Structure-Activity Relationship) datasets are recommended to identify consensus trends .

Q. What strategies optimize reaction conditions for high-yield synthesis?

- Methodological Answer : Catalytic systems (e.g., Cu(I) for click chemistry) improve efficiency in one-pot syntheses . Solvent screening (e.g., DMF for polar intermediates vs. THF for non-polar) and temperature gradients (50–80°C) enhance yields . Microwave-assisted synthesis reduces reaction times for cyclocondensation steps .

Q. How do substitution patterns on the pyrazole ring affect pharmacological activity?

- Methodological Answer : Nitro groups at the 2-position increase electron-deficient character, enhancing interactions with redox-active enzymes (e.g., cytochrome P450). Comparative studies show 4-methoxyphenyl substituents improve bioavailability due to lipophilicity, while trifluoromethyl groups enhance metabolic stability .

Q. What analytical methods detect impurities in synthesized batches?

Q. How are multi-component reactions designed for pyrazole derivatives?

- Methodological Answer :

Four-component reactions (e.g., arylcarbohydrazides, acetylenedicarboxylates, isocyanides) leverage "click chemistry" principles. Neutral conditions and stoichiometric control (1:1:1 ratio) minimize side reactions. Flow chemistry setups enhance scalability for high-throughput libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.